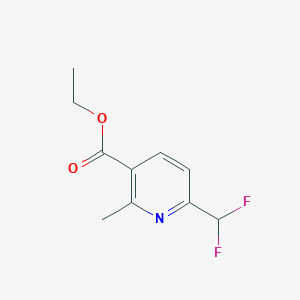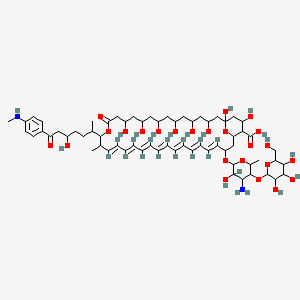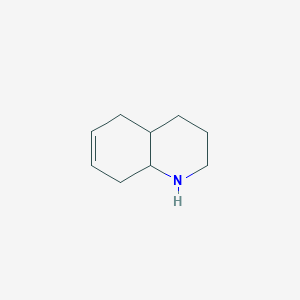
1,2,3,4,4a,5,8,8a-Octahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,4a,5,8,8a-Octahydroquinoline is a heterocyclic organic compound with the molecular formula C9H15N It is a saturated derivative of quinoline, featuring a bicyclic structure with nitrogen incorporated into one of the rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3,4,4a,5,8,8a-Octahydroquinoline can be synthesized through several methods. One common approach involves the hydrogenation of quinoline under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C) or Raney nickel. The reaction typically proceeds as follows: [ \text{Quinoline} + 4H_2 \xrightarrow{\text{Pd/C, high pressure}} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow hydrogenation processes. These methods utilize fixed-bed reactors loaded with catalysts, allowing for efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,4a,5,8,8a-Octahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or Raney nickel.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are often used.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted octahydroquinoline derivatives.
Applications De Recherche Scientifique
1,2,3,4,4a,5,8,8a-Octahydroquinoline has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the synthesis of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4,4a,5,8,8a-Octahydroquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s bicyclic structure allows it to fit into active sites of proteins, influencing biochemical pathways and exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: An unsaturated analog with a similar structure but different chemical properties.
Decahydroquinoline: A fully saturated analog with distinct reactivity.
Tetrahydroquinoline: Partially saturated, exhibiting intermediate properties between quinoline and octahydroquinoline.
Uniqueness
1,2,3,4,4a,5,8,8a-Octahydroquinoline is unique due to its specific saturation level, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Numéro CAS |
242817-60-3 |
|---|---|
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
1,2,3,4,4a,5,8,8a-octahydroquinoline |
InChI |
InChI=1S/C9H15N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,8-10H,3-7H2 |
Clé InChI |
SJCILXDBIMDAKC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC=CCC2NC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[bis(trimethylsilyl)amino]manganese](/img/structure/B14142325.png)
![[(E)-7-hydroxyhept-1-enyl]boronic acid](/img/structure/B14142327.png)
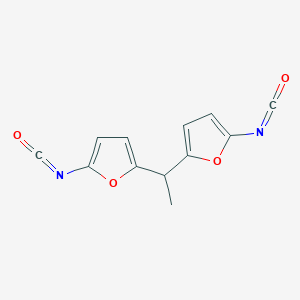
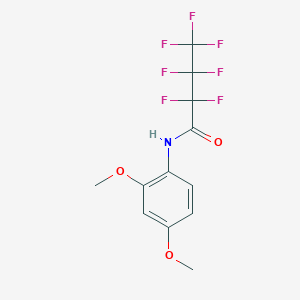

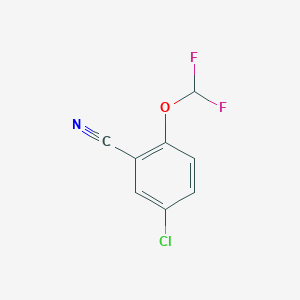
![(5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14142344.png)
![7-(Heptafluoropropyl)-7-hydroxy-4,9-dimethoxy-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14142347.png)
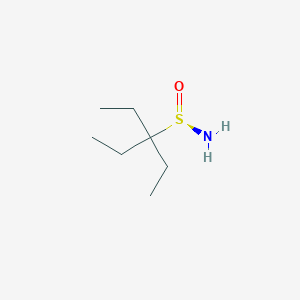
![2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14142351.png)
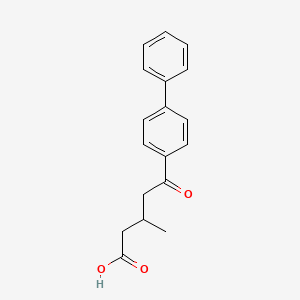
![1,3-Dihydronaphtho[1,2-c]furan-1-ol](/img/structure/B14142390.png)
